4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C32H22F2N2O4. This compound is characterized by the presence of multiple aromatic rings and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Amination: The 4-fluorobenzoyl chloride is then reacted with aniline derivatives to form 4-fluorobenzamide intermediates.
Coupling Reaction: The intermediate is coupled with anthracene derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
Uniqueness
4-FLUORO-N-(4-{9-[4-(4-FLUOROBENZAMIDO)PHENYL]-10-OXO-9,10-DIHYDROANTHRACEN-9-YL}PHENYL)BENZAMIDE is unique due to its specific arrangement of aromatic rings and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C40H26F2N2O3 |
---|---|
Molecular Weight |
620.6g/mol |
IUPAC Name |
4-fluoro-N-[4-[9-[4-[(4-fluorobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide |
InChI |
InChI=1S/C40H26F2N2O3/c41-29-17-9-25(10-18-29)38(46)43-31-21-13-27(14-22-31)40(35-7-3-1-5-33(35)37(45)34-6-2-4-8-36(34)40)28-15-23-32(24-16-28)44-39(47)26-11-19-30(42)20-12-26/h1-24H,(H,43,46)(H,44,47) |
InChI Key |
VXBOPALSGWOCJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)NC(=O)C7=CC=C(C=C7)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)NC(=O)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.